![molecular formula C17H23NO2 B6013468 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide](/img/structure/B6013468.png)

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide

Vue d'ensemble

Description

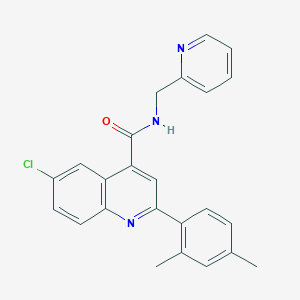

“N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide” is a complex organic compound. It contains a bicyclo[2.2.1]hept-2-yl group, which is a structural motif found in many natural products and pharmaceuticals . The compound also contains a methoxybenzamide group, which is a common functional group in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide” would likely be complex due to the presence of the bicyclic and benzamide groups. For instance, N-(1-bicyclo[2.2.1]hept-2-ylethyl)urea contains a total of 32 bonds, including 14 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 five-membered rings, 1 six-membered ring, and 1 urea derivative .Chemical Reactions Analysis

The chemical reactions of “N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide” would likely depend on the specific conditions and reagents used. For example, N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides have been shown to react with epichlorohydrin to form a group of framework N-[(oxiran-2-yl)methyl]sulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide” would depend on its specific structure. For instance, bicyclo[2.2.1]hept-2-ene has a molecular weight of 108.1809 .Applications De Recherche Scientifique

Medical Isotope Production

The compound has potential applications in the production of medical isotopes. Fast proton-induced fission of uranium-238, a process in which this compound could play a role, allows for the generation of isotopes used in various medical applications, including diagnostics and treatment .

Advanced Polymer Research

The structural motif of the compound, particularly the bicyclo[2.2.1]hept-2-ene moiety, is valuable in polymer research. It can be used in the transition metal-catalyzed dimerization of alkenes, leading to the development of new polymeric materials with potential applications in industry and technology .

Optical Potential and Fission Barrier Analysis

In nuclear physics research, the compound could be instrumental in the analysis of optical potentials and fission barriers. This is crucial for understanding the fission process and for the development of nuclear reactors and related technology .

Isotope Yield and Cross-Section Analysis

The compound may be used in theoretical evaluations of isotope yields and cross-sections in fission processes. This has implications for the understanding of nuclear reactions and the production of specific isotopes for research and industrial use .

Transition Metal-Catalyzed Reactions

The compound’s structure suggests utility in catalysis, particularly in reactions involving transition metals. This could lead to advancements in synthetic chemistry, where such catalysts are used to create complex molecules for pharmaceuticals and materials science .

Single-Cell Omics Technologies

While not directly related to the compound , the broader field of single-cell omics technologies is a significant area of scientific research. The compound could potentially be used as a marker or a reactant in single-cell studies, which have profound implications for understanding cellular functions and disease mechanisms .

Safety and Hazards

The safety and hazards of “N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide” would depend on its specific properties. As a general precaution, it’s important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Orientations Futures

The future directions for research on “N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide” would likely depend on its potential applications. For instance, compounds containing a bicyclo[2.2.1]heptane scaffold have been used in asymmetric synthesis and catalysis, and are featured in various drug candidates .

Propriétés

IUPAC Name |

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-11(16-10-12-3-4-14(16)9-12)18-17(19)13-5-7-15(20-2)8-6-13/h5-8,11-12,14,16H,3-4,9-10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNGXDSSZSWVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CCC1C2)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601325578 | |

| Record name | N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196934 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

357388-10-4 | |

| Record name | N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6013387.png)

![4-sec-butyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6013398.png)

![N-[4-(benzoylamino)phenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B6013401.png)

![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6013413.png)

![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6013421.png)

![2-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6013436.png)

![N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B6013444.png)

![N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6013457.png)

![N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B6013462.png)

![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6013469.png)

![7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6013490.png)

![11-(3,7-dimethyl-6-octen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013496.png)